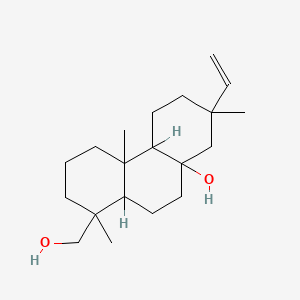
15-Isopimarene-8,18-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Isopimarene-8,18-diol is a complex organic compound belonging to the class of diterpenoids. These compounds are formed by four isoprene units and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Isopimarene-8,18-diol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of the compound is formed through a series of cyclization reactions, often involving the use of catalysts such as Lewis acids.
Introduction of Functional Groups: Functional groups such as hydroxyl and ethenyl groups are introduced through specific reactions like hydroxylation and alkylation.
Purification: The final product is purified using techniques like column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants, where it is found in significant quantities. The extraction process includes:
Harvesting: Collecting the plant material containing the compound.
Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Further purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
15-Isopimarene-8,18-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The ethenyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents like bromine (Br2) or chlorine (Cl2) can be used.
Major Products
The major products formed from these reactions include different alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavors due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 15-Isopimarene-8,18-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to influence cellular responses.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Ethenyl-1-(hydroxymethyl)-1,4b,7-trimethyl-2,5,6,8,8a,9,10,10a-octahydrophenanthren-3-one
- 7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydrophenanthren-9-one
Uniqueness
What sets 15-Isopimarene-8,18-diol apart from similar compounds is its unique combination of functional groups and its specific biological activities. This compound’s distinct structure allows it to interact with different molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |
InChI |
InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3 |
Clé InChI |
RIQATFSOVFFVRX-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |
SMILES canonique |
CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















